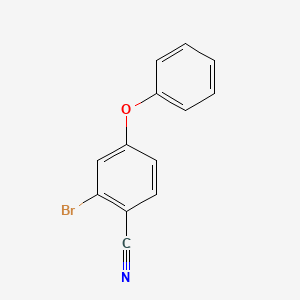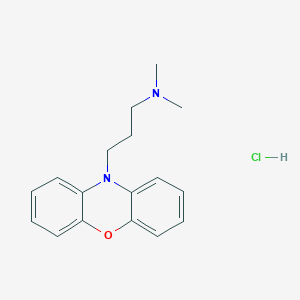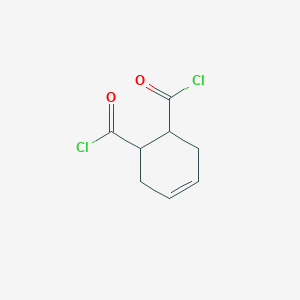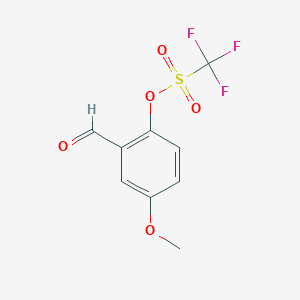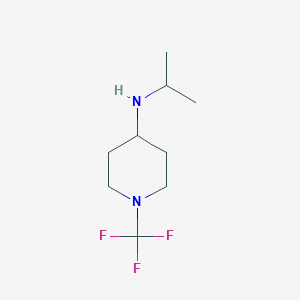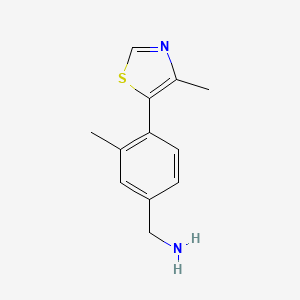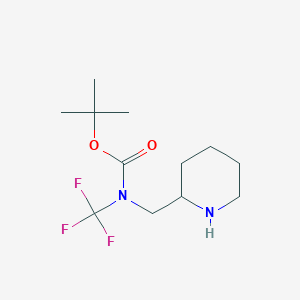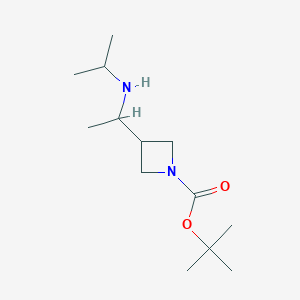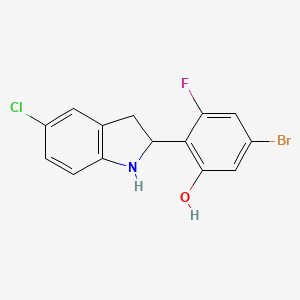
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: is a complex organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an indole and phenol ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Halogenation: The indole derivative is then subjected to halogenation reactions to introduce bromine and chlorine atoms at specific positions on the indole ring. This can be done using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst.
Fluorination: The final step involves the introduction of a fluorine atom onto the phenol ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The halogen atoms (bromine, chlorine, fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups such as hydroxyl, alkyl, or amino groups.
科学研究应用
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to investigate its effects on various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in material science research for developing new materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
相似化合物的比较
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-Bromo-2-(5-chloroindolin-2-yl)-3-methylphenol: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
5-Bromo-2-(5-chloroindolin-2-yl)-3-chlorophenol: This compound has an additional chlorine atom, which may affect its reactivity and applications.
5-Bromo-2-(5-chloroindolin-2-yl)-3-hydroxyphenol: The presence of a hydroxyl group instead of a fluorine atom may influence the compound’s solubility and interactions with
属性
分子式 |
C14H10BrClFNO |
|---|---|
分子量 |
342.59 g/mol |
IUPAC 名称 |
5-bromo-2-(5-chloro-2,3-dihydro-1H-indol-2-yl)-3-fluorophenol |
InChI |
InChI=1S/C14H10BrClFNO/c15-8-5-10(17)14(13(19)6-8)12-4-7-3-9(16)1-2-11(7)18-12/h1-3,5-6,12,18-19H,4H2 |
InChI 键 |
MMKTULZTBSHMBF-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C3=C(C=C(C=C3F)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



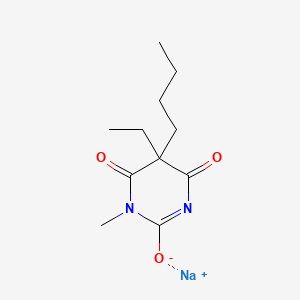
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
